An In-depth Technical Guide to N-Methylindan-2-amine Hydrochloride
An In-depth Technical Guide to N-Methylindan-2-amine Hydrochloride
Executive Summary
N-Methylindan-2-amine hydrochloride is a synthetic compound belonging to the 2-aminoindan class of molecules, which are rigid analogs of phenethylamines. It is primarily investigated for its effects on the central nervous system, where it demonstrates activity as a selective norepinephrine transporter (NET) inhibitor and releasing agent. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known pharmacological mechanism of action. The information is intended to serve as a core resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting noradrenergic pathways.
Core Physicochemical Properties
The fundamental properties of N-Methylindan-2-amine hydrochloride are summarized below. This data is critical for handling, formulation, and experimental design.
| Property | Value | Citations |
| CAS Number | 10408-85-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 230-233 °C | |
| Solubility | Water, Alcohols: Soluble | |
| DMF: 25 mg/mL | ||
| DMSO: 20 mg/mL | ||
| PBS (pH 7.2): 10 mg/mL | ||
| Ethanol: 3 mg/mL | ||
| Methanol: 1 mg/mL | ||
| Ether: Slightly soluble | ||
| Storage Conditions | Store at room temperature or 2-8°C in a dry, sealed container away from oxidizing agents. | |
| IUPAC Name | N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride | |
| Synonyms | N-methyl-2-AI HCl, NM-2-AI, 2,3-Dihydro-N-methyl-1H-inden-2-amine hydrochloride |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N-Methylindan-2-amine hydrochloride are provided below.
Synthesis via Reductive Amination
This protocol describes the synthesis of N-Methylindan-2-amine from 2-aminoindan, followed by conversion to its hydrochloride salt. Reductive amination is a standard and efficient method for N-methylation of primary amines.[2][3]
Reaction Scheme: 2-Aminoindan + Formaldehyde --(NaBH₃CN)--> N-Methylindan-2-amine --(HCl)--> N-Methylindan-2-amine HCl
Materials:
-
2-Aminoindan
-
Formaldehyde (37% solution in water)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated or as a solution in diethyl ether)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-aminoindan (1.0 eq) in anhydrous methanol. Add formaldehyde solution (1.2 eq) dropwise while stirring at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane to extract the organic components.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Methylindan-2-amine as a free base. The crude product can be further purified by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (e.g., a 2M solution in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methylindan-2-amine hydrochloride as a crystalline solid.
Structural and Purity Analysis
NMR is used to confirm the chemical structure of the synthesized compound.
Sample Preparation:
-
Dissolve 5-10 mg of the final hydrochloride salt in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Add a small amount of an internal standard like Tetramethylsilane (TMS) or a suitable reference for aqueous solvents.
-
Transfer the solution to a 5 mm NMR tube.[4]
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the four protons on the benzene ring.
-
Aliphatic Protons: A multiplet for the methine proton (CH-N) and complex multiplets for the four benzylic protons (CH₂).
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen (~2.5-3.0 ppm). The exact chemical shift will be influenced by the solvent and protonation state.
HPLC is used to determine the purity of the final compound. A reverse-phase method is typically suitable for this class of molecules.[5][6]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water, both containing an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid for MS compatibility.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of ~254 nm or ~262 nm.[7]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample and run the gradient elution.
-
Purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes and mechanisms associated with N-Methylindan-2-amine hydrochloride.
Caption: Workflow for the synthesis of N-Methylindan-2-amine HCl.
Caption: General workflow for analytical characterization.
Caption: Proposed mechanism of action at the noradrenergic synapse.
Pharmacological Properties
Mechanism of Action
N-Methylindan-2-amine hydrochloride is an N-alkylated analog of phenethylamine, structurally constrained by the indan ring system.[8] Its primary pharmacological activity stems from its interaction with monoamine transporters.[9] Specifically, studies have identified N-methyl-2-aminoindane as a selective norepinephrine transporter (NET) inhibitor and a norepinephrine releaser. This dual action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
The parent compound, 2-aminoindan (2-AI), is a potent substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[9] The addition of the N-methyl group appears to shift this selectivity. Research by Cannon et al. demonstrated that N-alkylated 2-aminoindan derivatives could produce analgesic effects in mice (measured by increased hot-plate reaction time) without inducing the dopaminergic effects typically associated with psychostimulants.[8][10] This suggests a primary action on central noradrenergic pathways, distinct from dopaminergic stimulation.[8]
Biological Effects in Preclinical Models
-
Noradrenergic Activity: The compound is used in research to study central noradrenergic mechanisms due to its selective action on NET.[8]
-
Analgesic Effects: In mouse models, it has been shown to increase hot-plate reaction time, an indicator of analgesic or antinociceptive effects. This effect was not blocked by the opioid antagonist naloxone, indicating a non-opioid mechanism of action.[10]
-
Lack of Dopaminergic Stimulation: Unlike many phenethylamine-based stimulants, it does not appear to elicit significant dopaminergic effects, which may reduce its potential for abuse compared to compounds that strongly affect the dopamine system.[8][10]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Aminoindan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene - PubMed [pubmed.ncbi.nlm.nih.gov]
